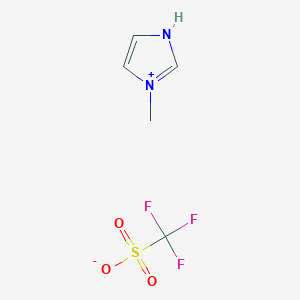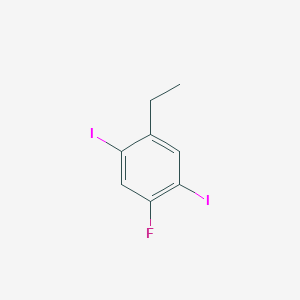
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and an iodine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene typically involves the halogenation of a benzene derivative followed by the introduction of the 3-chloropropyl group. One common method includes:
Halogenation: Starting with a benzene derivative, the compound is first iodinated using iodine and an oxidizing agent such as nitric acid.
Fluorination: The iodinated benzene is then subjected to fluorination using a fluorinating agent like silver fluoride.
Alkylation: Finally, the 3-chloropropyl group is introduced via a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
化学反应分析
Types of Reactions: 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone for the substitution of the chlorine atom.
Oxidation: Potassium permanganate in acidic medium for oxidation reactions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(3-Iodopropyl)-2-fluoro-5-iodobenzene.
科学研究应用
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of halogenated drugs with improved efficacy and stability.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique halogenated structure.
作用机制
The mechanism by which 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through halogen bonding or other interactions. The molecular pathways involved can vary widely based on the specific biological context.
相似化合物的比较
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 1-(3-Chlorophenyl)piperazine
- Tris(3-chloropropyl) phosphate
Comparison: 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties such as increased reactivity and potential for halogen bonding. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields.
属性
分子式 |
C9H9ClFI |
|---|---|
分子量 |
298.52 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-1-fluoro-4-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |
InChI 键 |
RGVFXBPCAMMBEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1I)CCCCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


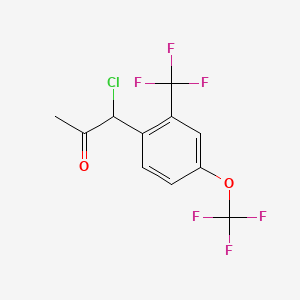
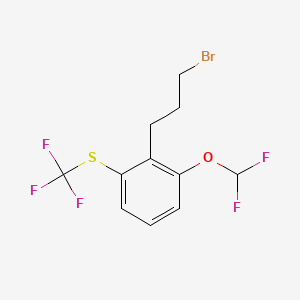



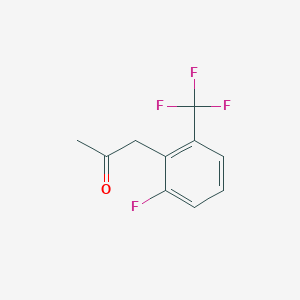

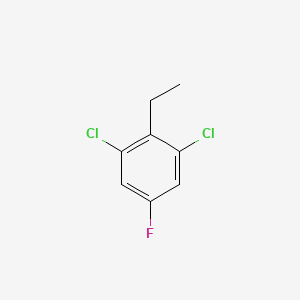
![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)
